(E)-N'-((4-bromothiophen-2-yl)methylene)-2-hydroxybenzohydrazide
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Overview
Description
(E)-N’-((4-bromothiophen-2-yl)methylene)-2-hydroxybenzohydrazide is an organic compound that features a hydrazide functional group attached to a thiophene ring substituted with a bromine atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-N’-((4-bromothiophen-2-yl)methylene)-2-hydroxybenzohydrazide typically involves the condensation reaction between 4-bromothiophene-2-carbaldehyde and 2-hydroxybenzohydrazide. The reaction is usually carried out in the presence of a catalyst such as glacial acetic acid, which facilitates the formation of the hydrazone linkage.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions such as temperature, solvent, and catalyst concentration to achieve high yields and purity.
Chemical Reactions Analysis
Types of Reactions
(E)-N’-((4-bromothiophen-2-yl)methylene)-2-hydroxybenzohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the hydrazone linkage to hydrazine derivatives.
Substitution: The bromine atom on the thiophene ring can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a base such as potassium carbonate (K₂CO₃).
Major Products
Oxidation: Oxidized derivatives of the original compound.
Reduction: Hydrazine derivatives.
Substitution: Various substituted thiophene derivatives depending on the nucleophile used.
Scientific Research Applications
(E)-N’-((4-bromothiophen-2-yl)methylene)-2-hydroxybenzohydrazide has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential pharmacological properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of (E)-N’-((4-bromothiophen-2-yl)methylene)-2-hydroxybenzohydrazide involves its interaction with molecular targets such as enzymes or receptors. The hydrazone linkage can form hydrogen bonds or coordinate with metal ions, influencing biological pathways and exerting its effects. Detailed studies on its molecular targets and pathways are necessary to fully understand its mechanism of action.
Comparison with Similar Compounds
Similar Compounds
- (E)-4-Bromo-N-((3-bromothiophen-2-yl)methylene)-2-methylaniline
- (E)-1-(3-bromothiophen-2-yl)-N-(4-methylpyridin-2-yl)methanimine
Uniqueness
(E)-N’-((4-bromothiophen-2-yl)methylene)-2-hydroxybenzohydrazide is unique due to the presence of both a hydrazide and a thiophene ring with a bromine substituent. This combination of functional groups imparts distinct chemical reactivity and potential biological activity, setting it apart from other similar compounds.
Properties
IUPAC Name |
N-[(E)-(4-bromothiophen-2-yl)methylideneamino]-2-hydroxybenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9BrN2O2S/c13-8-5-9(18-7-8)6-14-15-12(17)10-3-1-2-4-11(10)16/h1-7,16H,(H,15,17)/b14-6+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GWOCPOQHYCGGFA-MKMNVTDBSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NN=CC2=CC(=CS2)Br)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)C(=O)N/N=C/C2=CC(=CS2)Br)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9BrN2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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